Tert-butyl 2-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoate
Description
Tert-butyl 2-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoate is a chemical compound that features a tert-butyl ester group, a fluoropyridine moiety, and an oxadiazole ring
Properties
IUPAC Name |
tert-butyl 2-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c1-8(13(19)20-14(2,3)4)12-17-11(18-21-12)10-6-5-9(15)7-16-10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWPTPMOLMHVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=NC=C(C=C2)F)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl 2-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the fluoropyridine group. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may scale up these reactions, optimizing for yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different products.
Substitution: The fluoropyridine moiety can participate in substitution reactions, where the fluorine atom is replaced by other substituents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoate involves its interaction with specific molecular targets. The fluoropyridine and oxadiazole moieties may bind to enzymes or receptors, modulating their activity. Pathways involved could include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to Tert-butyl 2-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoate include:
Tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate: This compound also features a fluoropyridine group but differs in its overall structure and functional groups.
Tert-butyl (4-fluoropyridin-2-yl)carbamate: Another fluoropyridine-containing compound with distinct chemical properties.
Tert-butyl 2-{[(5-fluoropyridin-2-yl)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a more complex bicyclic structure. The uniqueness of this compound lies in its combination of the oxadiazole ring and fluoropyridine moiety, which may confer specific reactivity and bioactivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
